N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
Description
Properties
CAS No. |
87595-00-4 |
|---|---|
Molecular Formula |
C17H12N6O2 |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C17H12N6O2/c24-23(25)14-8-4-5-12(9-14)20-16-11-18-17-15(21-16)10-19-22(17)13-6-2-1-3-7-13/h1-11H,(H,20,21) |
InChI Key |
WFEUDGFZINWUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
A widely adopted method involves the reaction of 5-aminopyrazole with α,β-unsaturated carbonyl compounds. For instance, in analogous syntheses of pyrazolo[3,4-b]pyridines, 3-oxo-3-phenylpropanenitrile (3a ) reacts with aldehydes under refluxing ethanol to form intermediate enaminones, which undergo intramolecular cyclization. Adapting this approach, 5-amino-1-phenyl-1H-pyrazole could react with 3-nitrobenzaldehyde in the presence of a nitrile source (e.g., malononitrile) to yield the pyrazolo[3,4-b]pyrazine core.
Key Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–100°C (reflux)
- Catalysis: Piperidine or acetic acid
Multicomponent One-Pot Synthesis
Multicomponent reactions offer atom-economical routes. A three-component reaction of 5-aminopyrazole , 3-nitrobenzaldehyde , and phenylacetylene in the presence of Cu(I) catalysts can assemble the core structure via sequential alkyne activation and cyclization. This method mirrors protocols for pyrazolo[1,5-a]pyrimidines, where aldehydes and nitriles condense with aminopyrazoles to form fused heterocycles.
Functionalization at Position 5: Introduction of the 3-Nitrophenylamino Group
The N-(3-nitrophenyl)amine moiety at position 5 is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Chloropyrazolo[3,4-b]pyrazine intermediates react with 3-nitroaniline in the presence of a base. For example, 5-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine and 3-nitroaniline undergo substitution in DMF at 120°C with K₂CO₃ as a base, yielding the target compound. This method parallels the amination of pyrazolo[3,4-d]pyrimidines described in patent literature.
Optimization Insights :
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: DMF or DMSO
- Yield: 60–75% (dependent on electron-withdrawing effects of nitro group)
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromo-pyrazolo[3,4-b]pyrazine with 3-nitroaniline offers higher regioselectivity. Using Pd(OAc)₂/Xantphos as a catalyst system and NaOtBu as a base in toluene, this method achieves yields up to 85%. The patent WO2016170545A1 exemplifies similar conditions for arylaminopyrazolo[3,4-d]pyrimidines.
Synthetic Route Optimization and Byproduct Mitigation
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS rates but may promote decomposition at elevated temperatures. Ethanol/water mixtures reduce side reactions during cyclocondensation.
Protecting Group Strategies
The nitro group’s reactivity necessitates protection during certain steps. Acetylation of 3-nitroaniline prior to coupling, followed by deprotection with HCl/EtOH, minimizes unwanted oxidation.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomeric byproducts. Reverse-phase HPLC (C18 column, MeOH/H₂O) further purifies the final compound.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons appear as multiplets at δ 7.5–8.5 ppm. The pyrazine H-3 and H-4 protons resonate as doublets near δ 8.6 and 8.1 ppm (J = 6.5 Hz).
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch, if intermediates include nitriles) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
- MS (ESI+) : [M+H]⁺ expected at m/z 359.1 (C₁₇H₁₂N₆O₂).
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) employs continuous flow reactors for exothermic steps (e.g., cyclocondensation). Patent WO2016170545A1 highlights the use of solvent-antisolvent crystallization (methanol/dichloromethane) to isolate high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The exact mechanism of action of N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is not fully understood. it is believed to interact with specific molecular targets such as kinases, which are enzymes involved in the regulation of various cellular processes. The compound may inhibit kinase activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Structural Analogues
The compound’s pyrazolo[3,4-b]pyrazine core distinguishes it from other heterocyclic systems. Key structural comparisons include:
*Calculated based on molecular formula C17H12N6O2.
Key Observations :
- Core Heterocycles : Pyrazolo-pyrazines (target) exhibit a fused pyrazine ring, offering distinct electronic properties compared to pyrazolo-pyrimidines (e.g., VEGFR-2 inhibitor in ) or pyrido-pyrazines (e.g., sovleplenib ). The oxadiazolo-pyrazine core in introduces additional electronegativity, which may alter binding kinetics.
- In contrast, sovleplenib’s methanesulfonyl and morpholine groups improve solubility and target specificity .
Biological Activity
N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and apoptosis induction. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyrazine class, characterized by a fused pyrazole ring system. The presence of the nitrophenyl group is crucial for its biological activity, influencing its interaction with biological targets.
Biological Activity
1. Induction of Apoptosis
Research indicates that compounds similar to this compound exhibit potent apoptosis-inducing properties. For instance, a related series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines showed EC50 values ranging from 30 to 70 nM against various cancer cell lines, indicating strong cytotoxicity and potential for therapeutic application in oncology .
2. Inhibition of Cell Growth
The compound has demonstrated significant activity in inhibiting cell growth in multiple cancer types. In vitro studies have shown that derivatives within this chemical class can achieve GI50 values as low as 16 nM, suggesting high potency against tumor cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazolo ring and substituents on the phenyl groups significantly affect the biological activity. For instance, the introduction of electron-withdrawing groups such as nitro groups enhances the apoptotic activity by increasing the electron deficiency of the aromatic system, facilitating interactions with target proteins involved in apoptosis pathways .
Case Studies
- Apoptosis Induction in Cancer Cells
- Inhibition Studies
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine, and how do reaction conditions influence yield?
- Methodology : A one-pot synthesis approach using DMSO as a solvent under reflux (3 hours, 76% yield) is effective for pyrazolo[3,4-b]pyridine derivatives. Key steps include condensation of aminopyrazole intermediates with nitrile derivatives. Purification via recrystallization (e.g., acetonitrile) ensures product integrity .
- Critical Parameters : Solvent choice (polar aprotic vs. non-polar), temperature control, and stoichiometric ratios of nitroaryl precursors. IR and ¹H NMR validate intermediate formation (e.g., ν(C=N) ~1658 cm⁻¹, aromatic proton shifts δ 7.3–8.1 ppm) .
Q. How can spectroscopic techniques distinguish N-(3-Nitrophenyl)-substituted pyrazolo-pyrazines from analogs?
- Key Data :
- IR : Nitro group vibrations (~1514 cm⁻¹, asymmetric stretching; ~1367 cm⁻¹, symmetric stretching) .
- ¹H NMR : Downfield shifts for pyrazine protons (δ 8.5–9.0 ppm) and meta-substituted nitroaryl protons (δ 7.7–8.2 ppm) .
- Mass Spec : Molecular ion peaks (e.g., m/z 363.4 for C₁₈H₂₀F₃N₅ analogs) confirm molecular weight .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent modulate biological activity compared to other aryl groups?
- Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with enzyme active sites (e.g., kinase or carbonic anhydrase inhibition). Comparative studies with 4-methoxyphenyl or 4-chlorophenyl analogs show ~2–3x potency differences in cytotoxicity assays .
- Methodology : Use in vitro enzyme inhibition assays (IC₅₀ values) and docking simulations (e.g., AutoDock Vina) to map nitro group interactions with catalytic residues .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo-pyrazine derivatives?
- Analysis : Discrepancies arise from solvent purity (e.g., anhydrous DMSO vs. technical grade), reaction scale (microwave-assisted vs. conventional heating), or byproduct formation.
- Troubleshooting :
- HPLC Monitoring : Track intermediate consumption (e.g., retention time shifts).
- DoE (Design of Experiments) : Optimize variables like temperature (80–120°C) and catalyst loading (e.g., Pd/C vs. CuI) .
Q. How can computational modeling predict the regioselectivity of nitro group substitution in pyrazolo-pyrazines?
- Approach : DFT calculations (B3LYP/6-31G*) to compare activation energies for nitration at C3 vs. C5 positions. Electron density maps show higher reactivity at the meta position due to resonance stabilization .
- Validation : Correlate with experimental XRD data (e.g., C–N bond lengths ~1.34 Å for nitroaryl attachment) .
Methodological Challenges
Q. What purification techniques are most effective for isolating N-(3-Nitrophenyl)-pyrazolo-pyrazines with high purity?
- Options :
- Column Chromatography : Silica gel with hexane/ethyl acetate (1:1) for intermediates; reverse-phase C18 for polar byproducts .
- Recrystallization : Acetonitrile or ethanol yield >95% purity (melting point analysis: 180–185°C) .
- Pitfalls : Nitro groups may cause column degradation; pre-purify via acid-base extraction (e.g., dilute HCl wash) .
Q. How do solvent-free conditions impact the synthesis of pyrazolo-pyrazine derivatives?
- Case Study : Solvent-free condensation of barbituric acids and aldehydes reduces reaction time (1–2 hours) but requires rigorous grinding. Yields drop ~15% compared to DMSO-based methods due to incomplete mixing .
Data Interpretation
Q. How to analyze conflicting bioactivity data across structurally similar pyrazolo-pyrazines?
- Framework :
Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
Apply statistical models (ANOVA) to account for batch variability.
Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .
Future Directions
Q. What novel applications exist for N-(3-Nitrophenyl)-pyrazolo-pyrazines beyond kinase inhibition?
- Emerging Areas :
- Photodynamic Therapy : Nitro groups as electron-deficient motifs for ROS generation under UV light .
- Supramolecular Chemistry : Host-guest complexes with cyclodextrins for solubility enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
